molecular formula C9H13ClN2O2 B1424329 3-(4-Nitrophenyl)propylamine hydrochloride CAS No. 56946-60-2

3-(4-Nitrophenyl)propylamine hydrochloride

Cat. No. B1424329
CAS RN: 56946-60-2
M. Wt: 216.66 g/mol
InChI Key: UDRCLKQVXAKMQL-UHFFFAOYSA-N
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Description

“3-(4-Nitrophenyl)propylamine hydrochloride” is an organic compound with the CAS Number: 1201633-51-3 . Its linear formula is C9H13ClN2O2 . The IUPAC name for this compound is N-(3-nitrophenyl)-N-propylamine hydrochloride .


Molecular Structure Analysis

The molecular weight of “3-(4-Nitrophenyl)propylamine hydrochloride” is 216.67 . The InChI code for this compound is 1S/C9H12N2O2.ClH/c1-2-6-10-8-4-3-5-9(7-8)11(12)13;/h3-5,7,10H,2,6H2,1H3;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Nitrophenyl)propylamine hydrochloride” include its molecular weight of 216.67 and its linear formula of C9H13ClN2O2 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Nifekalant Hydrochloride : 3-(4-Nitrophenyl)propylamine hydrochloride is utilized in the synthesis of Nifekalant hydrochloride, an antiarrhythmic drug. It is used for amination in the synthesis process, contributing to the final structure of the drug (Jiang Qing-qian, 2004).

  • Photochemistry of Nitrophenyldihydropyridines : In a study exploring the photochemistry of certain nitrophenyldihydropyridines, derivatives of 3-(4-Nitrophenyl)propylamine were found to engage in intramolecular electron transfer. This study highlights the compound's potential in developing photoinduced electron-transfer systems (E. Fasani et al., 2006).

  • Corrosion Inhibition : Yttrium 3-(4-nitrophenyl)-2-propenoate, a derivative of 3-(4-Nitrophenyl)propylamine hydrochloride, has been studied as an effective corrosion inhibitor for copper alloy in chloride solution, suggesting a protective role in metal corrosion (N. Nam et al., 2016).

  • DNA Interaction and Biological Activities : DNA-binding studies of new nitrosubstituted acyl thioureas, which include derivatives of 3-(4-Nitrophenyl)propylamine, have been conducted. These studies aim to explore the anti-cancer potentials of these compounds by assessing their interaction with DNA and other biological activities (Shaista Tahir et al., 2015).

  • Protein Crosslinking and Affinity Labeling : 4-Nitrophenyl ethers, related to 3-(4-Nitrophenyl)propylamine, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds exhibit unreactivity in the dark but react quantitatively with amines under certain light conditions, indicating their potential in biochemical research (P. Jelenc et al., 1978).

Safety And Hazards

“3-(4-Nitrophenyl)propylamine hydrochloride” is labeled as an irritant . It’s important to handle this compound with care, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

3-(4-nitrophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c10-7-1-2-8-3-5-9(6-4-8)11(12)13;/h3-6H,1-2,7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRCLKQVXAKMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCN)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702087
Record name 3-(4-Nitrophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenyl)propylamine hydrochloride

CAS RN

56946-60-2
Record name 3-(4-Nitrophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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